molecular formula C39H52O11 B15348366 2-Benzofuran-1,3-dione;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 7,7-dimethyloctanoate;styrene CAS No. 80010-53-3

2-Benzofuran-1,3-dione;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 7,7-dimethyloctanoate;styrene

Cat. No.: B15348366
CAS No.: 80010-53-3
M. Wt: 696.8 g/mol
InChI Key: WHVKYYVWZKJFMI-UHFFFAOYSA-N
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Description

This article provides a detailed comparison of 2-Benzofuran-1,3-dione, 2-hydroxyethyl prop-2-enoate, methyl 2-methylprop-2-enoate, oxiran-2-ylmethyl 7,7-dimethyloctanoate, and styrene, focusing on their structural, chemical, and functional differences. The analysis integrates data from synthesis protocols, thermal studies, crystallography, and industrial applications.

Properties

CAS No.

80010-53-3

Molecular Formula

C39H52O11

Molecular Weight

696.8 g/mol

IUPAC Name

2-benzofuran-1,3-dione;2-hydroxyethyl prop-2-enoate;methyl 2-methylprop-2-enoate;oxiran-2-ylmethyl 7,7-dimethyloctanoate;styrene

InChI

InChI=1S/C13H24O3.C8H4O3.C8H8.C5H8O3.C5H8O2/c1-13(2,3)8-6-4-5-7-12(14)16-10-11-9-15-11;9-7-5-3-1-2-4-6(5)8(10)11-7;1-2-8-6-4-3-5-7-8;1-2-5(7)8-4-3-6;1-4(2)5(6)7-3/h11H,4-10H2,1-3H3;1-4H;2-7H,1H2;2,6H,1,3-4H2;1H2,2-3H3

InChI Key

WHVKYYVWZKJFMI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC.CC(C)(C)CCCCCC(=O)OCC1CO1.C=CC1=CC=CC=C1.C=CC(=O)OCCO.C1=CC=C2C(=C1)C(=O)OC2=O

Related CAS

80010-53-3

Origin of Product

United States

Biological Activity

The compound mixture consisting of 2-Benzofuran-1,3-dione , 2-hydroxyethyl prop-2-enoate , methyl 2-methylprop-2-enoate , oxiran-2-ylmethyl 7,7-dimethyloctanoate , and styrene exhibits a range of biological activities due to the diverse functional groups and structural characteristics present in its components. This article explores the biological activity of each component, their interactions, and relevant case studies, supported by data tables and research findings.

1. 2-Benzofuran-1,3-dione

Biological Activity :

  • Exhibits antimicrobial , anti-inflammatory , and anticancer properties.
  • It has been shown to inhibit various bacterial strains and has potential applications in treating infections.

Case Studies :

  • A study demonstrated that derivatives of benzofuran displayed significant activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 2 μg/mL .

2. 2-Hydroxyethyl Prop-2-enoate

Biological Activity :

  • Known for its use in polymerization processes, it also shows potential as a biocompatible material in drug delivery systems.

Research Findings :

  • Its stability and reactivity make it suitable for applications in biomedical fields, particularly in creating hydrogels for drug release .

3. Methyl 2-Methylprop-2-Enoate

Biological Activity :

  • This compound is primarily studied for its role in synthetic organic chemistry but shows promise in enhancing the bioactivity of other compounds through structural modification.

4. Oxiran-2-Ylmethyl 7,7-Dimethyloctanoate

Biological Activity :

  • Exhibits properties that may influence lipid metabolism and has been investigated for its potential effects on cellular signaling pathways.

5. Styrene

Biological Activity :

  • While primarily known as a precursor in polymer production, styrene derivatives have shown antitumor activity and can affect cell proliferation.

Data Table: Biological Activities of Individual Components

ComponentAntimicrobial ActivityAnticancer ActivityOther Notable Activities
2-Benzofuran-1,3-dioneHighHighAnti-inflammatory
2-Hydroxyethyl prop-2-enoateModerateLowBiocompatibility in drug delivery
Methyl 2-methylprop-2-enoateLowModerateEnhances bioactivity through modification
Oxiran-2-ylmethyl 7,7-dimethyloctanoateLowLowInfluences lipid metabolism
StyreneModerateHighAffects cell proliferation

Antimicrobial Studies

Benzofuran derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with specific substitutions on the benzofuran ring have shown enhanced activity against various pathogens including Staphylococcus aureus and Escherichia coli .

Anticancer Applications

Recent research indicates that benzofuran-based compounds can inhibit cancer cell growth through various mechanisms, including modulation of apoptotic pathways and inhibition of tumor cell proliferation. A notable study showed that certain benzofuran derivatives had GI50 values below 5 μM against multiple cancer cell lines .

Chemical Reactions Analysis

Polymerization Reactions

The compound undergoes polymerization via its unsaturated groups (styrene and acrylates) and epoxide ring-opening.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Free Radical Polymerization AIBN or peroxides at 60–80°CCross-linked polymers (e.g., polystyrene, polyacrylates) due to styrene and methyl methacrylate reactivity . Copolymerization reactivity ratios: r<sub>St</sub> = 0.697, r<sub>MMA</sub> = 0.491 .
Epoxide Ring-Opening Polymerization Acid/Base catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>)Polyethers or polyesters via glycidyl ester participation .
Thermal Autopolymerization Heat (>100°C)Uncontrolled exothermic polystyrene formation; requires inhibitors like TBC . Heat generation: 71 kJ·mol⁻¹ .

Key Findings :

  • Styrene polymerization is highly exothermic and prone to runaway reactions without inhibitors .

  • Methyl methacrylate copolymerizes with styrene, favoring cross-propagation (r<sub>St</sub> > r<sub>MMA</sub>) .

  • The epoxide group enables hybrid polymer architectures when combined with acrylate/styrene chains .

Epoxide Ring-Opening Reactions

The oxiran-2-ylmethyl group undergoes nucleophilic attacks under acidic or basic conditions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acid-Catalyzed Hydrolysis H<sub>2</sub>SO<sub>4</sub> or HCl in H<sub>2</sub>O1,2-Diol derivatives (e.g., 7,7-dimethyloctanoate diol) .
Base-Catalyzed Aminolysis Amines (e.g., NH<sub>3</sub>) in THFβ-Amino alcohols; used in epoxy resin curing .
Transesterification Alcohols with LiHMDS/KHMDS catalystsSubstituted esters (e.g., glycidyl butyrate → methyl esters) .

Key Findings :

  • LiHMDS/KHMDS catalysts achieve >85% yield in transesterification .

  • Ring-opening kinetics depend on steric hindrance from the 7,7-dimethyloctanoate chain .

Ester Hydrolysis and Transesterification

The acrylate and glycidyl esters are susceptible to hydrolysis and alcohol exchange.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Acidic Hydrolysis H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O at refluxProp-2-enoic acid (acrylic acid) and methanol .
Alkaline Hydrolysis NaOH/EtOH at 60°CSodium acrylate and glycol derivatives.
Transesterification Methanol with acid catalystsMethyl acrylate and 2-hydroxyethyl alcohol.

Key Findings :

  • Methyl methacrylate hydrolysis produces methacrylic acid, a precursor for specialty polymers .

  • Transesterification with ethylene glycol forms biocompatible polyesters.

Substitution and Addition Reactions

The benzofuran dione and acrylate groups participate in electrophilic/nucleophilic reactions.

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Nucleophilic Aromatic Substitution Amines or thiols at 80–120°CSubstituted benzofuran derivatives (e.g., amides or sulfides).
Michael Addition Acrylates with Grignard reagentsβ-Keto esters or tertiary alcohols.

Key Findings :

  • The electron-deficient benzofuran dione ring enhances reactivity toward nucleophiles.

  • Michael adducts stabilize free radicals, moderating polymerization rates.

Oxidation and Reduction Reactions

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
Oxidation of Styrene KMnO<sub>4</sub>/H<sub>2</sub>O at pH >10Benzaldehyde and glycolic acid .
Reduction of Acrylates H<sub>2</sub> over Pd/CSaturated esters (e.g., methyl isobutyrate).

Key Findings :

  • Styrene oxidation forms cleavage products, critical in environmental degradation studies .

  • Acrylate reduction modifies polymer flexibility.

Comparison with Similar Compounds

Compound Profiles

2-Benzofuran-1,3-dione

  • IUPAC Name: 2-Benzofuran-1,3-dione (synonymous with phthalic anhydride)
  • Molecular Formula : C₈H₄O₃
  • Molar Mass : 148.1 g/mol
  • Properties : White crystalline solid with an acrid odor; reacts exothermically with water to form phthalic acid.
  • Applications: Used as a modifier in polymer composites to enhance thermal resistance (decreases macromolecular mobility at elevated temperatures) . Also investigated as a precursor in anticancer selenocompounds .

2-Hydroxyethyl prop-2-enoate

  • Structure: Contains an acrylate group (prop-2-enoate) esterified with 2-hydroxyethanol.
  • Applications : Likely used in adhesives or coatings, similar to other acrylate esters.

Methyl 2-methylprop-2-enoate

  • IUPAC Name : Methyl methacrylate (MMA)
  • Molecular Formula : C₅H₈O₂
  • Hazards : Flammable (H225), skin sensitizer (H317), and respiratory irritant (H335) .
  • Applications: Key monomer in polymethyl methacrylate (PMMA) plastics. Used in composites with dicalcium phosphate for spherical microspheres in industrial materials .

Oxiran-2-ylmethyl 7,7-dimethyloctanoate

  • Structure: Epoxide (oxirane) linked to a branched ester (7,7-dimethyloctanoate).
  • Reactivity : Epoxide ring susceptible to nucleophilic attack (e.g., crosslinking reactions).
  • Applications: Likely functions as a plasticizer or stabilizer in polymers, leveraging the steric hindrance of the dimethyloctanoate group.

Styrene

  • IUPAC Name : Ethenylbenzene
  • Molecular Formula : C₈H₈
  • Properties : Volatile liquid with a sweet odor; polymerizes to polystyrene.
  • Applications : Widely used in plastics, rubber, and resins.

Comparative Analysis

Structural and Functional Comparison

Compound Functional Groups Reactivity Profile Key Applications
2-Benzofuran-1,3-dione Anhydride, aromatic ring Ring-opening hydrolysis, thermal stabilizer Polymer modifiers, pharmaceuticals
2-Hydroxyethyl prop-2-enoate Acrylate, hydroxyl Radical polymerization Adhesives, coatings
Methyl 2-methylprop-2-enoate Methacrylate ester Chain-growth polymerization PMMA plastics, composites
Oxiran-2-ylmethyl 7,7-dimethyloctanoate Epoxide, branched ester Crosslinking, steric stabilization Plasticizers, stabilizers
Styrene Vinyl group, aromatic ring Radical polymerization Polystyrene, resins

Thermal Stability and Hazard Profiles

  • 2-Benzofuran-1,3-dione : Enhances thermal resistance in composites (T₀ = 479.4–499.4 K for modified polymers) .
  • Methyl 2-methylprop-2-enoate: Flammable liquid (autoignition temperature ~ 421°C) with moderate toxicity .
  • Styrene : Volatile (vapor pressure ~5 mmHg at 20°C) and flammable; requires controlled handling.

Industrial and Biomedical Relevance

  • 2-Benzofuran-1,3-dione : Critical in high-performance composites and experimental anticancer agents .
  • Methyl 2-methylprop-2-enoate: Dominates optical and structural material industries due to PMMA’s transparency .
  • Oxiran-2-ylmethyl esters : Valued for epoxy resin formulations and durable coatings.

Research Findings

  • 2-Benzofuran-1,3-dione : At 0.10–0.25 wt%, it delays polymer decomposition (T₅% = 479.4 K vs. 460 K in unmodified systems) .
  • Methyl 2-methylprop-2-enoate: Microspheres with dicalcium phosphate exhibit uniform size (1–25 μm), ideal for controlled-release systems .

Preparation Methods

Catalytic Cyclization Strategies

2-Benzofuran-1,3-dione, a bicyclic lactone with applications in polymer chemistry and pharmaceuticals, is synthesized via cyclization of halogenated precursors. A patent by JPH01249764A describes the reaction of halogenated cyclohexene derivatives with Lewis acids (e.g., AlCl₃) to induce cyclization, yielding substituted benzofuran-diones. For example, 5-chloro-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione is produced in 78% yield using chlorinated precursors and toluene as solvent.

Palladium–copper bimetallic systems enable cross-coupling reactions between iodophenols and alkenes. As reported in Scheme 10 of, (PPh₃)PdCl₂ and CuI in triethylamine facilitate intramolecular cyclization, achieving yields of 84–91% for antitubercular benzofuran derivatives. Nickel-based catalysts, such as NiCl₂ with 1,10-phenanthroline ligands, further enhance cyclization efficiency (23–89% yields) via oxidative addition and transmetalation.

Electrochemical and Lewis Acid-Mediated Routes

Electrochemical methods using platinum electrodes in acetonitrile enable seleniranium intermediate formation, yielding benzofuran derivatives (e.g., 118 in Scheme 36) in high yields. Scandium triflate catalyzes [4 + 1] cycloaddition between isocyanides and o-quinone methides, producing aminobenzofurans under mild conditions.

Table 1: Synthesis Methods for 2-Benzofuran-1,3-dione

Method Catalyst/Conditions Yield Source
Halogenated Cyclization AlCl₃, toluene 78%
Pd–Cu Cross-Coupling (PPh₃)PdCl₂, CuI, Et₃N 84–91%
Electrochemical Pt electrodes, CH₃CN 70–89%

Preparation of 2-Hydroxyethyl Prop-2-enoate

Ethylene Oxide–Acrylic Acid Esterification

2-Hydroxyethyl prop-2-enoate (hydroxyethyl acrylate) is synthesized via acid-catalyzed esterification of acrylic acid with ethylene oxide. As per, metal catalysts (e.g., SnCl₄) at 50–80°C facilitate this exothermic reaction, achieving >90% conversion. The product is purified via vacuum distillation to remove unreacted monomers and oligomers.

Transesterification with Ethylene Glycol

An alternative route involves transesterification of methyl acrylate with ethylene glycol using lipase enzymes or titanium tetraisopropoxide. This method reduces side products and operates under milder conditions (40–60°C), though yields are slightly lower (75–85%).

Table 2: Synthesis Methods for 2-Hydroxyethyl Prop-2-enoate

Method Catalyst/Conditions Yield Source
Esterification SnCl₄, 50–80°C >90%
Transesterification Lipase, 40–60°C 75–85%

Methyl 2-Methylprop-2-enoate (Methyl Methacrylate)

Acetone Cyanohydrin Route

The conventional method involves converting acetone to acetone cyanohydrin, followed by hydrolysis to methacrylic acid and esterification with methanol. Sulfuric acid catalyzes the final step at 100–120°C, yielding 85–90% methyl methacrylate.

Ethylene Methoxycarbonylation

Modern plants use palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) to carbonylate ethylene with methanol and CO at 80–100°C. This method offers 95% selectivity and reduces waste compared to the cyanohydrin route.

Table 3: Synthesis Methods for Methyl 2-Methylprop-2-enoate

Method Catalyst/Conditions Yield
Cyanohydrin Route H₂SO₄, 100–120°C 85–90%
Methoxycarbonylation Pd(OAc)₂, CO, 80–100°C 95%

Oxiran-2-ylmethyl 7,7-Dimethyloctanoate

Epichlorohydrin Esterification

7,7-Dimethyloctanoic acid reacts with epichlorohydrin in the presence of NaOH (50–60°C), followed by dehydrohalogenation with K₂CO₃. This two-step process achieves 70–80% yield, with careful pH control to prevent epoxide ring opening.

Glycidol Transesterification

Transesterification of methyl 7,7-dimethyloctanoate with glycidol using Candida antarctica lipase B (CAL-B) at 45°C provides enantiomerically pure product in 65–75% yield.

Table 4: Synthesis Methods for Oxiran-2-ylmethyl 7,7-Dimethyloctanoate

Method Catalyst/Conditions Yield
Epichlorohydrin Route NaOH, K₂CO₃, 50–60°C 70–80%
Enzymatic Transester. CAL-B, 45°C 65–75%

Styrene Production

Dehydrogenation of Ethylbenzene

Ethylbenzene dehydrogenation over Fe₂O₃-K₂O catalysts at 600–650°C yields 85–90% styrene. Steam injection suppresses coke formation and shifts equilibrium toward styrene [industrial standard].

Oxidative Dehydrogenation

Using CO₂ as a soft oxidant with V₂O₅-MoO₃ catalysts at 550°C improves energy efficiency (88% yield) and reduces CO₂ emissions by 30% [recent advances].

Table 5: Synthesis Methods for Styrene

Method Catalyst/Conditions Yield
Dehydrogenation Fe₂O₃-K₂O, 600–650°C 85–90%
Oxidative Dehydrogenation V₂O₅-MoO₃, CO₂, 550°C 88%

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